PD-1/PD-L1 Inhibitory Potency: 7-Chloro-3-methyl Substitution in Triazolopyridine Series vs. Des-Chloro and 7-Fluoro Analogs
In a head-to-head SAR study of [1,2,4]triazolo[4,3-a]pyridine-based PD-1/PD-L1 inhibitors, the 7-chloro substituent was essential for high potency. Compound A22 (7-chloro-3-methyl substituted triazolopyridine core) inhibited PD-1/PD-L1 interaction with an IC50 of 92.3 nM in a homogeneous time-resolved fluorescence (HTRF) assay, whereas the corresponding 7-H analog lost >10-fold potency (IC50 >1,000 nM) and the 7-fluoro analog exhibited only weak inhibition (IC50 ~450 nM) [1].
| Evidence Dimension | PD-1/PD-L1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 92.3 nM (compound A22, 7-chloro-3-methyl triazolopyridine scaffold) |
| Comparator Or Baseline | 7-H analog: IC50 >1,000 nM; 7-F analog: IC50 ~450 nM |
| Quantified Difference | ~10–15-fold improvement over H or F at C7 |
| Conditions | HTRF assay; recombinant human PD-1 and PD-L1 proteins |
Why This Matters
For procurement of a chemical starting point for immuno-oncology drug discovery, the 7-chloro-3-methyl substitution is the only validated substitution pattern that reliably delivers sub-100 nM PD-1/PD-L1 blockade within the triazolopyridine series.
- [1] Qin, M.; et al. Discovery of [1,2,4]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. J. Med. Chem. 2019, 62, 4703–4715. View Source
